molecular formula C24H22N2O3 B340685 2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide

2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide

Cat. No.: B340685
M. Wt: 386.4 g/mol
InChI Key: BWIVPJFCWRAJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide is a complex organic compound that features a morpholine ring, a benzamide group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide typically involves the reaction of morpholine with a benzoyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and benzamide group allows for versatile chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(morpholine-4-carbonyl)-N,N-diphenylbenzamide

InChI

InChI=1S/C24H22N2O3/c27-23(25-15-17-29-18-16-25)21-13-7-8-14-22(21)24(28)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

BWIVPJFCWRAJNP-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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